molecular formula C14H10Cl2O3 B6407236 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261984-02-4

4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6407236
CAS RN: 1261984-02-4
M. Wt: 297.1 g/mol
InChI Key: FIDKPHZMQWTDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid (DCMBA) is a phenolic compound that has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of biological and biochemical experiments, and has been studied for its potential uses in drug development. DCMBA is a versatile compound that has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-(2,3-dichlorophenyl)-2-hydroxybenzoic acid and 4-(2,3-dichlorophenyl)-2-methoxybenzamide. It has also been used in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% is complex and not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to increased bioavailability and increased efficacy of the drug. Additionally, 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the activity of certain proteins, such as the enzyme aldose reductase, which is involved in the metabolism of sugars.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% have been studied in various organisms, including humans. In humans, 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the activity of certain proteins, such as the enzyme aldose reductase, which is involved in the metabolism of sugars. Furthermore, 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound that can be synthesized in a relatively straightforward manner. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% in lab experiments. 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% is a relatively toxic compound, and care should be taken to avoid exposure to the compound. Additionally, the synthesis of 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% requires the use of highly corrosive and toxic chemicals, and safety protocols should be followed when handling these chemicals.

Future Directions

There are several potential future directions for the use of 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95%. One potential application is in the development of new drugs and pharmaceuticals. 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% could be used to investigate the mechanism of action of new drugs and to investigate the biochemical and physiological effects of these drugs. Additionally, 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% could be used in the synthesis of new compounds for use in drug development. Finally, 4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% could be used to study the biochemical and physiological effects of other compounds, such as natural products.

Synthesis Methods

4-(2,3-Dichlorophenyl)-2-methoxybenzoic acid, 95% is synthesized from 2,3-dichlorobenzaldehyde and 2-methoxybenzoic acid. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and is known as the Friedel-Crafts acylation reaction. The reaction proceeds through a nucleophilic substitution of the aldehyde with the carboxylic acid, forming the desired product. The reaction is usually carried out at reflux temperature for several hours to ensure complete conversion of the reactants.

properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-12-7-8(5-6-10(12)14(17)18)9-3-2-4-11(15)13(9)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDKPHZMQWTDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691191
Record name 2',3'-Dichloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-02-4
Record name 2',3'-Dichloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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